![molecular formula C9H2BrCl2N3S B12863559 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains bromine, chlorine, sulfur, and nitrogen atoms, making it a member of the halopyrimidines class.
Méthodes De Préparation
The synthesis of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Halogenation: Introduction of bromine and chlorine atoms using halogenating agents such as bromine and chlorine gas under controlled conditions.
Sulfur Incorporation: Incorporation of sulfur into the structure using sulfur-containing reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene include:
6-bromo-13-thia-2,4,8,12,19-pentaazatricyclo[12.3.1.1~3,7~]nonadeca-1(18),3(19),4,6,14,16-hexaene 13,13-dioxide: Another halopyrimidine with a different tricyclic structure.
11,13-dimethyl-4-sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),4,6,10,12-hexaen-6-ol: A compound with similar sulfur and nitrogen-containing tricyclic structure.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of sulfur, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H2BrCl2N3S |
|---|---|
Poids moléculaire |
335.01 g/mol |
Nom IUPAC |
12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H2BrCl2N3S/c10-3-1-4-5-6(16-8(4)13-2-3)7(11)15-9(12)14-5/h1-2H |
Clé InChI |
HBJQNFFUVMFSJA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C3=C(S2)C(=NC(=N3)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


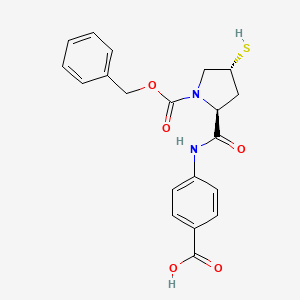
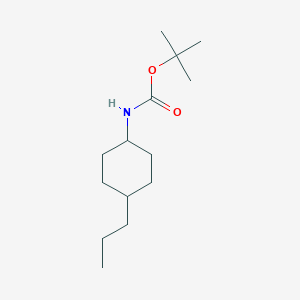
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
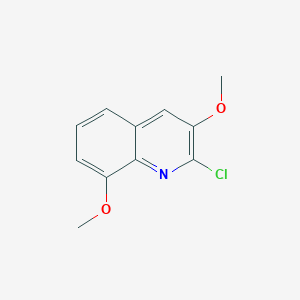
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
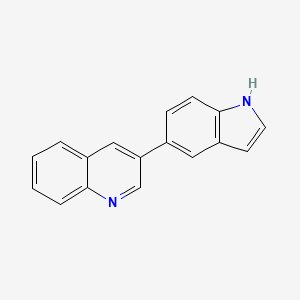
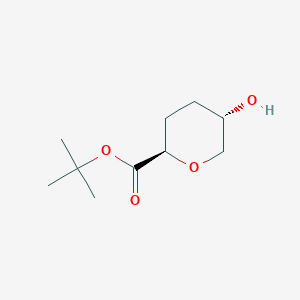
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
